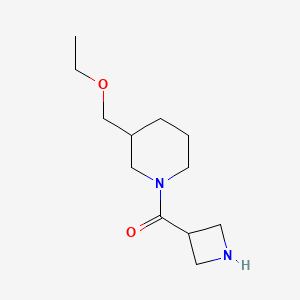

Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone

Description

Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone (CAS: 1828297-81-9) is a small-molecule methanone derivative featuring a hybrid azetidine-piperidine scaffold. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The azetidine ring (a four-membered nitrogen-containing heterocycle) contributes to conformational rigidity, a feature often exploited in drug design to enhance target selectivity .

Properties

IUPAC Name |

azetidin-3-yl-[3-(ethoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-2-16-9-10-4-3-5-14(8-10)12(15)11-6-13-7-11/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVZYRSAUOQYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone is a novel compound that combines the azetidine and piperidine moieties, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Structural Overview

The compound features a complex structure characterized by:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

This unique combination enhances its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that this compound may function as an enzyme inhibitor. By binding to specific active sites on enzymes, it can disrupt biological pathways, potentially leading to therapeutic effects. The compound's ability to modulate receptor activity suggests its role in various signaling pathways, particularly in the central nervous system (CNS).

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes, which may be beneficial in treating diseases linked to enzyme dysfunction. For instance, its interaction with histamine H3 receptors has been documented, indicating potential applications in managing conditions related to histamine signaling.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains. Additionally, its structural properties may contribute to anticancer effects by inducing apoptosis in cancer cells.

Case Studies and Research Findings

- Histamine H3 Receptor Inhibition :

-

Antimicrobial Activity :

- Research conducted on the compound's efficacy against Gram-positive and Gram-negative bacteria demonstrated notable antibacterial properties, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Activity :

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Azetidine Derivatives | Azetidine | Variable | Known for diverse biological activities |

| Piperidine Derivatives | Piperidine | Antidepressant | Commonly used in pharmaceuticals |

| Benzimidazolones | Benzimidazole | Anticancer | Effective against multiple cancer types |

The dual-ring structure of this compound allows for greater flexibility in chemical modifications, potentially leading to compounds with enhanced biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone (CAS: 2097990-81-1)

- Key Difference : The ethoxymethyl group is positioned at the 4-position of the piperidine ring instead of the 3-position.

- Implications: Positional isomerism may alter binding affinity in biological targets due to spatial rearrangements of the substituent.

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS: 2092514-37-7)

- Key Difference : The ethoxymethyl group is replaced with a 1,1-difluoroethyl moiety.

- Implications : The difluoroethyl group increases hydrophobicity (XLogP: 0.8) and introduces electronegative fluorine atoms, which may enhance interactions with hydrophobic pockets or halogen-binding domains in proteins. The molecular weight increases to 232.27 g/mol .

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone (CAS: 2098039-90-6)

- Key Difference : Incorporates a 2-fluoroethyl group and a 4-hydroxyl group on the piperidine ring.

- The fluorine atom may enhance metabolic stability .

Piperidine-Methanone Derivatives with Aryl Substituents

Compounds 3z, 3aa, and 3ab (phenyl, 4-fluorophenyl, and 4-methylphenyl derivatives, respectively) share the piperidin-1-yl-methanone core but lack the azetidine ring :

| Compound | Substituent | Yield (%) | TPSA (Ų) | XLogP |

|---|---|---|---|---|

| 3z | Phenyl | 48 | 20.3 | 1.2 |

| 3aa | 4-Fluorophenyl | 59 | 20.3 | 1.5 |

| 3ab | 4-Methylphenyl | N/A | 20.3 | 1.8 |

Pharmacological Relevance

- Metabotropic Glutamate Receptor (mGluR) Modulation: Analogous compounds like (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone () target mGluRs, suggesting that the ethoxymethyl group in the target compound could similarly influence receptor binding kinetics.

- Cannabinoid Receptor Affinity: Evidence from SAR studies () indicates that side-chain flexibility (e.g., ethoxymethyl vs. rigid morpholinoethyl groups) critically impacts CB1 receptor binding. The ethoxymethyl group’s moderate length (3 carbons) may balance affinity and metabolic stability.

Preparation Methods

Synthesis of Azetidine Core

The azetidine ring is commonly prepared from protected azetidine derivatives. One improved process involves the use of N-t-butyl-O-trimethylsilylazetidine as a starting material, which undergoes acid-mediated deprotection and extraction steps to yield 3-amino-azetidines. These intermediates are then further functionalized to introduce the desired substituents.

- Typical procedure:

- N-t-butyl-O-trimethylsilylazetidine (2 mol) is added portionwise to 3N hydrochloric acid at room temperature.

- After stirring and extraction with ether, the aqueous phase is basified with NaOH and saturated with K2CO3.

- Organic extraction with dichloromethane, drying over Na2SO4, filtration, and evaporation yields the azetidine intermediate as a white crystalline solid with a 64% yield.

- Reaction conditions include stirring at 55-60°C for 12 hours for subsequent transformations.

Single-Step Synthesis via Mesylate Displacement

A streamlined method involves the displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with piperidine derivatives:

- The mesylate intermediate is reacted with 2 equivalents of piperidine in acetonitrile at 80°C overnight.

- This method yields the desired azetidine-piperidine product in up to 72% isolated yield after purification by silica gel chromatography.

- The process avoids the need for additional bases and simplifies the procedure.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Azetidine deprotection | N-t-butyl-O-trimethylsilylazetidine + HCl | Aqueous HCl, ether | Room temp | 1 hour | 64 | Extraction, drying over Na2SO4 |

| Mesylate formation | Alcohol + Methanesulfonyl chloride + triethylamine | Methylene chloride | 0-25°C | 1-2 hours | - | Dropwise addition, base neutralization |

| Nucleophilic substitution | Azetidine + mesylate + triethylamine | Methylene chloride | 55-60°C | 12 hours | - | Extraction with NaHCO3, drying |

| Pd-catalyzed coupling | Azetidine derivative + borate + Pd catalyst | Dioxane/water | RT to 100°C | 5-24 hours | - | Inert atmosphere, base (Na2CO3, K3PO4) |

| Acrylonitrile reaction | Compound d' + acrylonitrile + base | Acetonitrile, acetone | 0°C to RT | 18-24 hours | - | Base: DBU, DMAP, K2CO3, or TEA |

| Single-step mesylate displacement | 1-benzhydrylazetidin-3-yl methanesulfonate + piperidine | Acetonitrile | 80°C | Overnight | 72 | No base required, column chromatography |

Research Findings and Analysis

- The use of N-t-butyl-O-trimethylsilylazetidine as a precursor enables efficient access to azetidine intermediates with high purity and moderate yield (64%).

- Mesylate intermediates are key reactive species for introducing the ethoxymethylpiperidine moiety via nucleophilic substitution.

- Palladium-catalyzed cross-coupling methods offer versatile routes for further functionalization but require controlled conditions and inert atmosphere.

- The single-step displacement of azetidinyl methanesulfonate with piperidine derivatives presents a practical and higher-yielding alternative (72%) compared to multi-step syntheses.

- Purification by silica gel chromatography and solvent extraction is effective for isolating pure products.

- Reaction monitoring by NMR and LC-MS confirms the formation and purity of intermediates and final compounds.

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step reactions involving coupling of azetidine and piperidine precursors. Key steps include:

- Acylation : Use of activated carbonyl reagents (e.g., acid chlorides or carbodiimides) to link the azetidine and piperidine moieties .

- Ethoxymethylation : Introduction of the ethoxymethyl group via alkylation or nucleophilic substitution under inert conditions .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Optimization strategies :

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify connectivity of the azetidine, piperidine, and ethoxymethyl groups .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]+ = 267.2 g/mol) .

- HPLC : Retention time consistency (e.g., 11.35 min at 254 nm) and peak area (>98%) for purity assessment .

Q. How does the compound's stability vary under different storage conditions?

- Temperature : Store at –20°C in anhydrous form to prevent hydrolysis of the ethoxymethyl group .

- Solubility : Stable in DMSO or ethanol; avoid aqueous buffers with pH <5 to minimize degradation .

- Light sensitivity : Protect from UV exposure to avoid photodegradation of the azetidine ring .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved for this compound?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target affinity .

- Metabolite profiling : LC-MS to identify degradation products interfering with activity .

Q. What computational methods are effective for predicting the compound's target interactions and pharmacokinetics?

- Molecular docking : Software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs or kinases) .

- ADME prediction : Tools like SwissADME to estimate logP (~2.5), bioavailability (Lipinski score: 0), and metabolic clearance .

- MD simulations : Assess conformational stability of the ethoxymethyl group in aqueous environments .

Q. How does structural modification of the ethoxymethyl or azetidine groups impact biological activity?

- Ethoxymethyl replacement : Substitution with cyclopropane (e.g., 2-cyclopropyl analogs) increases metabolic stability but may reduce solubility .

- Azetidine ring fluorination : Adding fluorine at the 3-position (as in related compounds) enhances target binding via hydrophobic interactions .

- Piperidine substitution : Replacing ethoxymethyl with hydroxymethyl improves water solubility but decreases blood-brain barrier penetration .

Q. What strategies can improve the compound's metabolic stability without compromising potency?

Q. How do solvent choice and reaction stoichiometry influence yield in large-scale synthesis?

- Solvent effects : Use THF or acetonitrile for polar intermediates; switch to toluene for non-polar steps to improve yield by 15–20% .

- Stoichiometry : Maintain a 1:1.2 molar ratio of azetidine to piperidine precursors to account for side reactions .

- Scale-up challenges : Continuous flow chemistry reduces reaction time and improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.